Carbon silicon oxide
Description
Structure
2D Structure
Properties
CAS No. |
39345-87-4 |
|---|---|
Molecular Formula |
CH3OSi |
Molecular Weight |
59.119 g/mol |
InChI |
InChI=1S/CH3OSi/c1-3-2/h1H3 |
InChI Key |
WDCKRYQAVLUEDJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]=O |
Origin of Product |
United States |
Pollutant Degradation:for the Degradation of Organic Pollutants E.g., Dyes Like Methylene Blue or Rhodamine B , the Mechanism Involves the Powerful Oxidizing Ability of the Photogenerated Holes. These Holes Can Directly Oxidize the Adsorbed Pollutant Molecules. Alternatively, the Holes Can React with Water Molecules or Hydroxide Ions on the Catalyst Surface to Produce Highly Reactive Hydroxyl Radicals •oh , Which Are Non Selective and Potent Oxidizing Agents Capable of Mineralizing a Wide Range of Organic Contaminants into Co₂ and H₂o. the Large Surface Area of Nanostructured Sic Ensures Efficient Adsorption of Pollutants and Provides Ample Active Sites for the Degradation Reactions to Occur.
Emerging Applications in Nanoelectronics and Optoelectronics
Silicon Oxide as a Non-Innocent Surface in Molecular and Nanoelectronics Studies
Silicon oxide (SiOx), a compound ubiquitously employed in the electronics industry as a supportive and insulating medium, has been traditionally regarded as a passive component. nih.gov However, recent research reveals that SiOx is not an "innocent" surface but an active participant that can exhibit a range of intrinsic electrical behaviors. nih.govresearchgate.netphys.org Studies have demonstrated that under certain conditions, a thin layer of SiOx can display phenomena such as resistive switching, nonlinear conduction, current hysteresis, and negative differential resistance. nih.govresearchgate.netarxiv.org These electrical characteristics can closely mimic the behaviors sought in molecular and other nanomaterial-based electronic devices. nih.govarxiv.org
This mimicry poses a significant challenge, as it suggests that the electrical phenomena observed in such systems could originate from the SiOx substrate itself, rather than the intended molecular or nanomaterial component. nih.govresearchgate.net The underlying mechanism for this activity is a process of soft breakdown of the SiOx layer when subjected to a high electrical field. arxiv.org This breakdown leads to the formation of conductive pathways composed of silicon nanocrystals (Si NCs) within the oxide matrix. researchgate.netphys.orgarxiv.org The growth and shrinkage of these nanocrystals in response to electrical stimuli are believed to be the basis for the observed switching mechanisms. researchgate.net This discovery calls for substantial caution and rigorous control experiments in the field of molecular and nanoelectronics to correctly attribute the source of measured electrical properties. nih.govarxiv.org
| Observed Electrical Phenomenon in SiOx | Description | Potential Implication |
| Resistive Switching | The ability to switch between high and low resistance states under an applied voltage. nih.govresearchgate.net | Can be mistaken for memory effects in molecular devices. researchgate.net |
| Nonlinear Conduction | Current-voltage (I-V) relationship is not a straight line. nih.gov | Mimics the complex I-V characteristics of some nanomaterials. |
| Current Hysteresis | The path of the I-V curve differs depending on the direction of the voltage sweep. nih.govresearchgate.net | Can be misinterpreted as charge trapping or conformational changes in molecules. |
| Negative Differential Resistance (NDR) | A region in the I-V curve where the current decreases as the voltage increases. nih.govarxiv.org | A key feature sought for oscillators and amplifiers, which could be falsely attributed to the test material instead of the SiOx. arxiv.org |
Graphene-Silicon Carbide/Oxide Interfaces for Electronic Property Control
The integration of graphene with silicon carbide (SiC) substrates is a leading platform for the development of next-generation electronic devices. mdpi.comfau.euresearchgate.net A critical aspect of this system is the interface between the graphene and the SiC, which often includes a "buffer layer"—a carbon-rich, structurally disordered layer that forms covalent bonds with the SiC surface. mdpi.commdpi.com This buffer layer is not electronically inert; it profoundly influences the properties of the overlying graphene, typically inducing n-type doping by pinning the Fermi level. mdpi.commdpi.com
Controlling the electronic properties of the graphene is paramount for device functionality, and this can be achieved by engineering the graphene-SiC interface. mdpi.comsbpmat.org.br One effective strategy involves modifying the buffer layer through the intercalation of guest species, such as oxygen or metal atoms. mdpi.commdpi.com This process can decouple the graphene from the substrate, altering the charge transfer dynamics. mdpi.com For instance, the presence of an oxide layer at the interface or the intercalation of a metallic layer (like gold or aluminum) within an oxide at the interface can effectively modulate the concentration of charge carriers in the graphene. sbpmat.org.br Furthermore, the application of an external electric field to these graphene-oxide-SiC heterostructures provides a dynamic method for tuning the doping level, which is fundamental for creating functional electronic devices like transistors. sbpmat.org.br This interfacial engineering transforms the system into a versatile platform for designing the electronic properties of graphene. sbpmat.org.br
| Interfacial Configuration | Modification Technique | Effect on Graphene Electronic Properties | Reference |
| Graphene/Buffer Layer/SiC | Standard thermal decomposition | Strong n-type doping due to charge transfer from the buffer layer. | mdpi.commdpi.com |
| Graphene/Oxide/SiC | Controlled oxidation of the SiC surface. | Tuning of charge density modulation. | mdpi.com |
| Graphene/Metal/Oxide/SiC | Intercalation of a metal layer (e.g., Au, Al). | Modulates the concentration of electrons and holes; allows for the formation of conducting channels on the SiC surface. | sbpmat.org.br |
| Graphene/Intercalant/SiC | Intercalation of guest species (e.g., H, O). | Breaks covalent bonds to the substrate, decoupling graphene and reducing doping. | mdpi.com |
Luminescent Nanomaterials Based on Silicon Oxides and Carbon
Hybrid nanomaterials that combine silicon oxides with carbon-based nanostructures are emerging as a promising class of materials for optoelectronic applications due to their unique luminescent properties. mdpi.comresearchgate.netnih.gov These composites typically involve a silicon oxide host, such as silicon-rich oxide (SRO) or porous silicon (PSi), integrated with carbon nanomaterials like carbon nanotubes (CNTs) or graphene oxide (GO). mdpi.comnih.gov SRO itself is a luminescent material, consisting of silicon nanocrystals (Si-ncs) embedded within a silicon dioxide (SiO2) matrix; its light emission stems from quantum confinement effects in the Si-ncs and radiative defects in the oxide. mdpi.com
Detailed studies of hybrid structures made of Porous Silicon (PSi), Silicon-Rich Oxide (SRO), Carbon Nanotubes (CNTs), and Graphene Oxide (GO) reveal a significant ability to modulate their photoluminescence (PL). mdpi.comresearchgate.net The combination of these materials results in notable shifts in the emission spectra compared to the individual components. nih.govdntb.gov.ua Specifically, hybrid structures such as CNTs/SRO and GO/SRO exhibit a distinct shift of their PL spectra toward higher energies (a blue shift) when compared with the emission from PSi or SRO layers alone. mdpi.comdntb.gov.ua
The broad PL emission from these complex structures is a composite of different radiative mechanisms originating from PSi, GO, CNTs, and SRO. mdpi.com Through deconvolution of the PL spectra, specific emission peaks can be attributed to their sources. For example, an emission peak at 1.7 eV in SRO films is linked to non-bridging oxygen hole center defects. mdpi.com In more complex structures like Si-n/PSi/CNTs/SRO, a blue emission observed at 2.8 eV is attributed to luminescent centers within the CNTs, while green emission around 2.5 eV can arise from nitrogen-related defects in the carbon nanostructures. researchgate.net This demonstrated ability to precisely modulate the PL emission by creating specific hybrid structures underscores their potential for developing advanced photonic devices. researchgate.netnih.gov
| Hybrid Structure | Observed PL Peak Energy (eV) | Attributed Origin of Emission | Reference |
| SRO | 1.7 | Non-bridging oxygen hole centers defect. | mdpi.com |
| Si-n/PSi/CNTs/SRO | 2.8 | Luminescent centers in Carbon Nanotubes (CNTs). | researchgate.net |
| Si-n/PSi/CNTs/SRO | 2.5 | Nitrogen-related defects in Carbon Nanotubes (CNTs). | researchgate.net |
| CNTs/SRO & GO/SRO | Shift to higher energy | Combined effect of the hybrid structure. | mdpi.comdntb.gov.ua |
Amorphous Silicon Oxide Alloys in Thin-Film Solar Cells
In the field of thin-film silicon photovoltaics, amorphous silicon oxide (a-SiOx:H) alloys are crucial for advancing the efficiency of multi-junction solar cells. mdpi.com The key advantage of a-SiOx:H is its wide and tunable optical bandgap, which can be adjusted by controlling the oxygen content during deposition. mdpi.com This property makes it an excellent candidate for the top cell absorber layer in tandem or triple-junction solar cells, as a wider bandgap allows the cell to absorb high-energy photons more effectively while passing lower-energy light to the sub-cells below. mdpi.comepj-pv.org
Beyond the absorber layer, doped silicon oxide alloys, particularly in their mixed-phase nanocrystalline form (nc-SiOx:H), serve other vital functions within the solar cell stack. mdpi.com This material is a composite of nanocrystalline silicon (nc-Si:H) embedded in an amorphous silicon oxide (a-SiOx:H) matrix. aip.org This structure provides a unique decoupling of properties: the nc-Si:H phase ensures adequate electrical conductivity, while the oxygen-rich amorphous phase provides high optical transparency and a low refractive index. aip.org Consequently, nc-SiOx:H is successfully used as a superior transparent doped layer and, critically, as an intermediate reflecting layer (IRL) between component cells. mdpi.comaip.org An IRL reflects light that has passed through the top cell back into it, increasing its photocurrent generation and allowing for the use of a thinner absorber layer, which helps to mitigate light-induced degradation. aip.org
A comparison between amorphous silicon carbide (a-SiC:H) and amorphous silicon oxide (a-SiO:H) as high bandgap absorbers showed that while a-SiC:H could produce cells with higher open-circuit voltages (up to 1000 mV), a-SiO:H is also a highly effective material, reaching voltages up to 920 mV. epj-pv.org
| Parameter | a-SiC:H based cell | a-SiO:H based cell |
| Max. Open Circuit Voltage (Voc) | up to 1000 mV | up to 920 mV |
| Source Gas for Alloy | Methane (B114726) (CH4) | Carbon Dioxide (CO2) |
| Primary Application | High bandgap top cell absorber. epj-pv.org | High bandgap top cell absorber. epj-pv.org |
Advanced Characterization Techniques for Carbon Silicon Oxide Structures
Spectroscopic Analysis for Chemical Bonding and Composition
Spectroscopic techniques are indispensable for probing the elemental makeup and the nature of chemical bonds within carbon silicon oxide materials.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. carleton.edu When analyzing this compound, XPS provides detailed information about the silicon, carbon, and oxygen environments.
Table 1: Typical XPS Binding Energies for Chemical Bonds in this compound
| Element | Orbital | Chemical Bond | Binding Energy (eV) |
| Silicon | Si 2p | Si-C | ~100.3 - 101.2 |
| Si-O-C | ~101.5 - 102.7 | ||
| SiO₂ | ~103.5 - 103.7 | ||
| Carbon | C 1s | C-Si | ~282.0 - 283.6 |
| C-C | ~284.4 - 284.8 | ||
| C-O | ~288.6 - 288.7 | ||
| Oxygen | O 1s | O-Si | ~532.0 - 533.3 |
Note: Binding energies are approximate and can vary based on specific material composition and instrumental calibration.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the types of chemical bonds in a molecule by producing an infrared absorption spectrum. In the context of this compound, FTIR is instrumental in characterizing the vibrational modes of various functional groups.
Table 2: Characteristic FTIR Absorption Bands in this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Bond Type |
| ~800 | δ(Si-C) | Si-CH₃ |
| ~930 | Si-OH | |
| ~1024 | ν(Si-O-C) | Si-O-C |
| ~1093 | ν(Si-O-Si) | Si-O-Si |
| ~1263 | δ(CH₃) | Si-CH₃ |
Note: ν denotes stretching vibrations and δ denotes bending (deformation) vibrations.
Raman spectroscopy is a non-destructive chemical analysis technique which provides detailed information about chemical structure, phase and polymorphy, crystallinity and molecular interactions. It is particularly effective for characterizing the carbonaceous phase within silicon oxycarbide materials.
The Raman spectrum of SiOC typically exhibits two prominent bands related to the carbon network: the D band and the G band. researchgate.net The G band, appearing around 1590 cm⁻¹, is associated with the in-plane stretching of sp²-hybridized carbon atoms in a graphitic structure. nih.gov The D band, typically found near 1350 cm⁻¹, is induced by disorder and defects in the carbon lattice. nih.gov The intensity ratio of the D band to the G band (ID/IG) is often used to quantify the degree of disorder or the size of the graphitic domains within the carbon phase. acs.org In some cases, a D' band may also be observed as a shoulder on the G band, around 1620 cm⁻¹, which is also indicative of disorder. nih.gov The analysis of these bands, including their position, width, and relative intensities, allows for a detailed characterization of the segregated carbon phase, including the presence of nano-crystalline graphite (B72142) and the nature of defects. nih.gov
Table 3: Key Raman Bands for Carbon Network Analysis in SiOC
| Band | Wavenumber (cm⁻¹) | Origin |
| D Band | ~1350 | Disorder-induced A₁g symmetry mode |
| G Band | ~1590 | In-plane stretching of sp² carbon (E₂g symmetry) |
| D' Band | ~1620 | Disorder-induced double resonance process |
Note: Wavenumbers are approximate and can shift depending on factors like temperature and laser excitation energy.
Microscopic and Morphological Characterization
Microscopy techniques are essential for visualizing the surface topography, morphology, and nanostructure of this compound films and materials.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface. It is a valuable tool for quantifying surface roughness and identifying localized defects on SiOC films. spectraresearch.com
AFM operates by scanning a sharp tip over the surface of the sample, and the deflection of the cantilever holding the tip is measured to create a topographical map. universitywafer.com This allows for the determination of various roughness parameters, such as the root mean square (RMS) roughness and the average roughness (Ra). icspicorp.com For SiOC films, AFM has been used to measure peak-to-valley roughness values of around 2 nm, indicating a relatively smooth surface. researchgate.net The high spatial resolution of AFM also enables the visualization and characterization of nanoscale defects, such as pinholes or particulates, which can influence the material's properties. spectraresearch.com
Table 4: Representative Surface Roughness Values for SiOC Films Measured by AFM
| Film Type | Deposition Method | RMS Roughness | Reference |
| SiOC Waveguide | Not Specified | ~2 nm (peak-to-valley) | researchgate.net |
| ZAO Thin Film | DC reactive magnetron sputtering | 14.52 - 25.07 nm | chalcogen.ro |
Note: Roughness values are highly dependent on deposition conditions and processing.
Scanning Electron Microscopy (SEM) is a type of electron microscope that produces images of a sample by scanning the surface with a focused beam of electrons. universitywafer.com It is widely used to examine the surface morphology, microstructure, and nanostructural features of this compound materials. jejunu.ac.krresearchgate.net
SEM provides high-resolution images that can reveal details about grain size, film uniformity, and the presence of any cracks or pores. researchgate.netresearchgate.net In the study of SiOC, SEM has been employed to analyze the surface of films after bioactivity tests, showing the precipitation of hydroxyapatite. researchgate.net It is also instrumental in visualizing fabricated nanostructures, such as nanowire arrays, providing critical information on their dimensions and arrangement. researchgate.net The versatility of SEM allows for the characterization of a wide range of SiOC-based materials, from thin films to more complex nanostructured architectures. researchgate.netrsc.org
Diffractometric and Structural Order Investigations
X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. When applied to this compound, XRD can provide valuable information about the degree of crystallinity and identify the different phases present in the material. utah.edunih.gov The fundamental principle behind XRD is Bragg's Law, which relates the wavelength of incident X-rays to the angle of diffraction and the inter-planar spacing of a crystalline material. utah.edu
In a typical XRD experiment, a beam of X-rays is directed at the this compound sample, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). Crystalline phases within the material will produce sharp diffraction peaks at specific angles, which are characteristic of their crystal structure. utah.edu The positions and intensities of these peaks can be compared to standard diffraction patterns in databases, such as the Joint Committee on Powder Diffraction Standards (JCPDS), to identify the crystalline phases present. For instance, sharp peaks corresponding to crystalline silicon or various silicon carbide polytypes can be identified. researchgate.netresearchgate.net
Conversely, amorphous or poorly crystalline materials will produce broad, diffuse humps in the XRD pattern instead of sharp peaks. utah.eduxray.cz This is because the lack of long-range order in amorphous materials results in a wide distribution of interatomic distances. utah.edu For this compound, a broad peak around a 2θ value of 23° is often associated with the presence of amorphous carbon. researchgate.net The relative areas of the crystalline peaks and the amorphous halo can be used to estimate the percent crystallinity of the sample. utah.edursc.org
Powder X-ray Diffraction (PXRD) is a specific application of XRD where the sample is in a powdered or polycrystalline form. This ensures that all possible crystal orientations are represented in the diffraction pattern, which is crucial for accurate phase identification and quantification. empa.ch For multiphase materials like this compound, PXRD is essential for distinguishing between different crystalline components. xray.cz However, identifying minor phases can be challenging, and it may be necessary to combine PXRD with other techniques like elemental analysis for unambiguous phase identification. xray.cz
| Crystalline Phase | Characteristic 2θ Peaks (°) (Cu Kα radiation) | Reference |
|---|---|---|
| Crystalline Silicon (c-Si) | 28.4, 47.3, 56.1 | ppu.edu |
| Amorphous Carbon | Broad peak around 23° | researchgate.net |
| Amorphous Silicon Dioxide (a-SiO2) | Broad feature around 22° | ppu.edu |
Ellipsometric Characterization of Optical Properties and Film Thickness
Spectroscopic ellipsometry is a highly sensitive optical technique used to determine the optical properties and thickness of thin films. researchgate.netyoutube.com It measures the change in polarization of light upon reflection from a sample surface. spectroscopyonline.com This change is quantified by two parameters, Psi (Ψ) and Delta (Δ), which are related to the ratio of the reflection coefficients for p- and s-polarized light. spectroscopyonline.com By analyzing the Ψ and Δ spectra over a range of wavelengths and angles of incidence, one can extract information about the film's refractive index (n), extinction coefficient (k), and thickness. spectroscopyonline.comdtic.mil
For this compound thin films, spectroscopic ellipsometry is a valuable tool for non-destructive characterization. jkps.or.kr The thickness of the film can be determined with high precision, often at the nanometer or even sub-nanometer scale. spectroscopyonline.commdpi.com This is particularly important for applications in microelectronics and optoelectronics where precise control over film thickness is critical.
The optical constants, n and k, provide insights into the electronic structure and composition of the this compound film. The refractive index is related to how light propagates through the material, while the extinction coefficient is a measure of light absorption. mdpi.com These properties are dependent on the relative amounts of silicon, carbon, and oxygen, as well as the material's density and microstructure. jkps.or.krresearchgate.net For instance, the presence of silicon nanocrystals within a silicon oxide matrix will significantly alter the optical properties of the film. researchgate.net
To analyze the ellipsometric data from complex structures like this compound, a multilayer optical model is typically employed. jkps.or.kraip.org This model represents the sample as a stack of layers, each with its own thickness and dielectric function (or optical constants). The dielectric function, ε(E) = ε1(E) + iε2(E), is a complex quantity that describes the optical response of a material to an electromagnetic field.
For composite materials like this compound, where distinct phases of silicon, carbon, and silicon oxide may coexist, the dielectric function of the composite layer is often described using an effective medium approximation (EMA). jkps.or.krrepec.org The Bruggeman EMA is a commonly used model that treats the composite as a random mixture of its constituent materials. aip.org By fitting the model-generated Ψ and Δ spectra to the experimental data, the volume fractions of the different phases within the film can be determined. jkps.or.kr
Different models for the dielectric function of the constituent materials can be used. For silicon, various models exist, such as the Herzinger-Johs parametrized semiconductor function. researchgate.net The choice of the model for the dielectric function is crucial for accurately describing the optical properties of the silicon and carbon junctions within the material. researchgate.net For example, a transition region between a silicon dioxide layer and an amorphous silicon layer can be modeled as a mixture of the optical properties of both materials. aip.org
| Parameter | Description | Typical Value/Range for SiO2 | Reference |
|---|---|---|---|
| Refractive Index (n) at 632.8 nm | Ratio of the speed of light in vacuum to the speed of light in the material. | ~1.46 | mdpi.com |
| Film Thickness | The physical thickness of the this compound layer. | Can be measured from nanometers to micrometers. | spectroscopyonline.comresearchgate.net |
| Band Gap | The energy difference between the valence and conduction bands. | ~9 eV | nih.gov |
Advanced In Situ Characterization Methods for Reaction Monitoring
In situ characterization techniques are powerful tools for studying chemical reactions and material transformations as they occur in real-time, under realistic reaction conditions. youtube.comacs.org This provides a dynamic view of the processes, which is often lost in conventional ex situ analysis performed before and after the reaction.
In situ infrared (IR) spectroscopy is a widely used technique for investigating catalytic reaction mechanisms at a molecular level. acs.orgnih.gov By monitoring the vibrational modes of molecules adsorbed on the catalyst surface, it is possible to identify reaction intermediates and understand their transformation pathways. acs.org For reactions involving this compound materials, in situ IR spectroscopy can track changes in the chemical bonding, such as the formation and breaking of Si-O, Si-C, and C-O bonds. nih.gov For example, the interaction of precursor molecules with the functional groups of a polymer during sequential infiltration synthesis to form silicon dioxide can be followed in real-time. nih.gov
In situ X-ray spectroscopy techniques, such as X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS), provide element-specific information about the electronic structure and chemical state of the catalyst. cam.ac.ukrsc.org These techniques can be performed under reaction conditions to monitor changes in the oxidation state of the active sites and the composition of the catalyst surface. acs.org For instance, in situ XPS can be used to study the interactions between a metal catalyst and a this compound support during processes like carbon nanotube growth. cam.ac.uk
Muon Spin Spectroscopy (µSR) is a sensitive nuclear technique that uses implanted muons as microscopic magnetic probes to investigate the local magnetic and electronic environment in materials. ethz.ch Low-energy µSR is particularly well-suited for studying thin films and interfaces in a depth-resolved manner. ethz.ch
In the context of this compound and related silicon-based materials, µSR can provide unique insights into the microstructure near interfaces, such as the SiO2-SiC interface. ethz.ch The implanted positive muons can exist in different charge states (paramagnetic and diamagnetic) depending on the local carrier concentration and defect density. ethz.ch By analyzing the precession of the muon spin in an external magnetic field, information about the local electronic properties can be obtained. For example, µSR has been used to study the effects of annealing on the near-interface region of thermally grown SiO2 on SiC, revealing changes in defect passivation and carrier concentration. ethz.ch This technique can distinguish between different regions within the material, such as the bulk oxide, the interface, and the underlying semiconductor, providing a detailed picture of the microstructure. ethz.ch
| Technique | Information Obtained | Application to this compound | Reference |
|---|---|---|---|
| In Situ Infrared Spectroscopy | Identification of surface species and reaction intermediates. | Monitoring the formation of Si-O-C bonds during synthesis or catalysis. | nih.govnih.gov |
| In Situ X-ray Spectroscopy (XAS, XPS) | Elemental composition, chemical state, and electronic structure. | Studying catalyst-support interactions and changes in oxidation states during reactions. | acs.orgcam.ac.ukrsc.org |
| Muon Spin Spectroscopy (µSR) | Local magnetic and electronic properties, defect studies, interface characterization. | Probing the microstructure and electronic properties of interfaces in SiC-based devices. | ethz.ch |
Theoretical and Computational Investigations of Carbon Silicon Oxide Systems
Density Functional Theory (DFT) Studies on Electronic Structure and Defects
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to CSiO materials to understand their fundamental properties. qut.edu.au
DFT calculations are instrumental in determining the influence of defects on the electronic properties of CSiO. The introduction of oxygen into amorphous carbon-silicon (a-CSi:H) films to form hydrogenated amorphous carbon-silicon oxide (a-CSiO:H) allows for the modification of the carbon-silicon network. This, in turn, varies the mechanical and optical properties of the material. avsconferences.org For instance, the optical band gap of amorphous carbon-silicon oxide alloy (a-SiOC:H) can be controlled and has been observed to range from 1.9 to 2.9 eV. avs.org
Defects, such as dangling bonds and variations in bond lengths, can introduce energy levels within the band gap, significantly altering the material's conductivity and optical absorption characteristics. For example, in quasi-two-dimensional SiC, which can be considered a related system, defects can induce states within the band gap. researchgate.net Theoretical studies on two-dimensional SiC have shown bond lengths ranging from 1.77 Å to 1.89 Å and a large bandgap of about 2.5 eV. researchgate.net
Interactive Table: Calculated Properties of a-SiOC:H Films
| Property | Range of Values |
| Young's Modulus | 9 – 24 GPa |
| Hardness | 0.9 – 4.1 GPa |
| Refractive Index (at 633 nm) | 1.58 – 1.68 |
| Extinction Coefficient (at 250 nm) | 0.05 – 0.19 |
| Optical Band Gap | 1.9 – 2.9 eV |
| Water Contact Angle | 50 – 83 deg |
| Surface Free Energy | 35 – 50 mN/m |
This table is based on data presented for amorphous carbon-silicon oxide alloy (a-SiOC:H) films. avs.org
DFT calculations provide a means to explore the reaction pathways and mechanisms at the atomic level. For instance, DFT has been used to understand the adsorption of precursor molecules on SiO2 surfaces, which is relevant to the deposition of CSiO films. avsconferences.org These calculations can reveal the energetics of bond formation and dissociation, providing insights into the growth and modification of these materials.
In a study on the interaction of CO2 with silicon surfaces, DFT calculations showed that a surface SiH site could dissociate CO2 into CO and Si-OH. researchgate.net This highlights the capability of DFT to unravel complex surface reactions. Furthermore, DFT calculations have been employed to investigate the intercalation of ions in carbonaceous materials, which is a key process in battery applications. researchgate.net For example, in the context of sodium-ion batteries, DFT has been used to study the adsorption of Sb2S3 on carbon matrices, revealing that doping the carbon with heteroatoms enhances this adsorption. researchgate.netmdpi.com
Molecular Dynamics (MD) Simulations of Atomic-Scale Behavior
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. This technique is particularly useful for understanding the dynamic behavior and structural properties of materials like CSiO.
MD simulations have been used to model the complex network structures of CSiO materials. In hydrogenated amorphous carbon-silicon oxide (a-CSiO:H) films, the degree of organic/inorganic character and the cross-linking of the carbon-silicon network can be controlled during fabrication. avsconferences.org The incorporation of oxygen atoms leads to the formation of new chemical bonds such as Si-O, C-O, and C=O, which modifies the network and, consequently, the material's properties. avsconferences.org
For example, MD simulations have been used to create model SiOCH films by depositing various monomers. The properties of these simulated films, such as density and atomic composition, are highly dependent on the deposition conditions. avs.org
MD simulations are well-suited to investigate the effects of thermal processing on the structure of CSiO. Annealing can induce significant structural rearrangements, and MD simulations can track these changes at an atomic level. For instance, MD simulations have been used to study the initial nucleation and annealing-induced roughening of Ge nanoclusters on Si(110), a process that shares similarities with the thermal treatment of CSiO films. science.gov
In the context of SiC, reactive molecular dynamics simulations have been employed to study its temperature-dependent oxidation behavior. researchgate.net These simulations can reveal how the structure changes in response to high temperatures and an oxidative environment.
Quantum-Chemical Calculations on Intercalation and Reaction Energetics
Quantum-chemical calculations, which include methods like DFT, are crucial for understanding the energetics of reactions and intercalation processes in CSiO systems, particularly in energy storage applications.
These calculations can determine the binding energies of intercalating species and the energy barriers for their diffusion. For instance, in the study of Sb2S3/carbon-silicon oxide nanofibers for sodium-ion batteries, quantum-chemical calculations can elucidate the interaction between the Sb2S3 and the CSiO matrix. mdpi.comoaes.cc Such calculations have shown that doping carbon substrates with heteroatoms can increase adsorption energies and improve the diffusion properties of Na+ ions. mdpi.com
Furthermore, quantum chemistry computations are valuable for studying reaction intermediates and thermodynamic properties. rsc.org For example, DFT calculations have been used to investigate the adsorption of CO2 on silicon surfaces, revealing the most favorable sites for CO2 reduction reactions. researchgate.net
Studies on Lithium-Ion Intercalation in Silicon/Carbon Composites
The quest for next-generation lithium-ion batteries has spurred significant research into silicon-carbon composite anodes. Silicon offers a very high theoretical specific capacity, but it suffers from massive volume expansion during lithiation, leading to poor cycle life. bohrium.comalbany.edu Carbon-based frameworks are introduced to buffer this expansion and improve conductivity. albany.edu
Theoretical studies focus on understanding the mechanism, kinetics, and structural evolution of these composites during the electrochemical intercalation and deintercalation of lithium. bohrium.com First-principles and density functional theory (DFT) calculations are employed to study Li-ion diffusion behaviors and the electronic structures of various Li-Si alloys. aidic.it These computational methods help to explore the primary mechanism of lithium intercalation and the associated volume expansion at the atomic and electronic levels. aidic.it
Research has shown that creating porous silicon structures encapsulated within carbon can mitigate the expansion issues. bohrium.com Computational modeling helps to determine the optimal parameters for these composites. For instance, studies have investigated the ideal mass fraction of silicon within a carbon framework to maximize anode capacity. mdpi.com One theoretical study using a 2D-pillared graphene model found that an optimal silicon concentration of ~13–18 wt.% could achieve a capacity of ~1500 mAh∙g⁻¹. mdpi.com
Table 1: Theoretical Capacity of 2D-Pillared Graphene with Silicon Fillers
| Silicon Concentration (wt. %) | Theoretical Capacity (mAh∙g⁻¹) | Key Observation |
|---|---|---|
| ~13-18% | ~1500 | Optimal concentration for maximum capacity. mdpi.com |
| 27.3% | 1378.6 | A layer of lithium appears between silicon and carbon. mdpi.com |
These theoretical explorations provide critical guidance for designing new silicon-based anode materials with improved reversible capacity and structural stability. aidic.it
Computational Analysis of Carbon Dioxide Reaction Mechanisms
Computational chemistry provides powerful insights into the reaction mechanisms between carbon dioxide (CO₂) and silicon-containing compounds. Under ambient conditions, silica (B1680970) (SiO₂) is largely unreactive with CO₂, but this changes under high pressure and temperature, such as those found in the Earth's mantle. hpstar.ac.cn
Density functional theory (DFT) and molecular dynamics calculations have been used to investigate the chemical reactions between zeolite (a porous silica) and CO₂ under these extreme conditions. hpstar.ac.cn The simulations showed that reactions occur on the silica surface within the zeolite's cavities, forming unidentate, bidentate, and bridged carbonates. hpstar.ac.cn Upon cooling from a melt, CO₂ and SiO₂ can form a solid with disordered silicon and carbon sites, which is thermodynamically stable above 9 GPa. hpstar.ac.cn
Other computational studies have explored CO₂ reduction mediated by silicon compounds. researchgate.net Using DFT, researchers have investigated the mechanistic pathways for CO₂ reduction to carbon monoxide (CO) by specialized silicon molecules. researchgate.net These calculations reveal the crucial role of silicon-centered lone pairs in activating CO₂ and the formation of key intermediates with a strained Si-C-O ring, which facilitates the extrusion of CO. researchgate.net Similarly, the reaction of CO₂ with α-siloxy silanes, assisted by cesium fluoride, has been studied via DFT calculations, confirming that the reaction proceeds through carbanionic intermediates. researchgate.net
Modeling of Structure-Property Relationships
A key goal in materials science is to understand and predict how a material's atomic structure dictates its macroscopic properties. arxiv.org For complex amorphous materials like carbon silicon oxides, computational modeling is essential for uncovering these structure-property relationships. arxiv.orgacs.org
Theoretical Prediction of Dielectric Properties Based on Chemical Structure
The dielectric constant is a critical property for insulating films in semiconductor devices. Carbon-doped silicon dioxide (SiOCH) films are investigated as low-dielectric constant (low-k) materials. researchgate.net Theoretical methods have been developed to create molecular models of these amorphous, cross-linked polymers to study their mechanical and dielectric properties. researchgate.net
Table 2: Atomic Contributions to Polarizability in SiCOH Systems
| Atom | Contribution (C² m²/J) |
|---|---|
| Silicon (Si) | 4.7 × 10⁻⁴⁰ |
| Carbon (C) | 2.5 × 10⁻⁴⁰ |
| Hydrogen (H) | -0.25 × 10⁻⁴⁰ |
| Oxygen (O) | (-0.75(Si:O) + 1.8) × 10⁻⁴⁰ |
Source: researchgate.net
Kinetic Modeling of Formation and Degradation Processes
Kinetic models are used to describe the rates and mechanisms of chemical processes, such as the formation of oxide layers on substrates. These models are crucial for controlling manufacturing processes in the semiconductor industry.
Silicon and Carbon Emission Models in Oxidation Processes
The thermal oxidation of silicon carbide (SiC) is more complex than that of pure silicon. The widely-used Deal-Grove model, which describes silicon oxidation well, is not sufficient for SiC, especially in the early stages of oxidation. nih.govresearchgate.net To address this, a more sophisticated kinetic model known as the "silicon and carbon (Si-C) emission model" was proposed. researchgate.netscientific.netsaitama-u.ac.jp
This model takes into account the emission of both silicon (Si) and carbon (C) atoms from the SiC–oxide interface into the growing oxide layer. researchgate.netscientific.net These emitted interstitial atoms are believed to suppress the oxidation rate at the interface. researchgate.net The model considers that the interfacial reaction rate is reduced by the accumulation of these emitted Si and C atoms. researchgate.net
Calculations based on the Si-C emission model show good agreement with measured oxide growth rates for both the silicon-face and carbon-face of SiC across the entire oxide thickness range. scientific.netsaitama-u.ac.jp The model successfully reproduces the high growth rate observed in the thin oxide regime, which other models fail to explain. researchgate.net By fitting the model to experimental data, researchers can deduce key parameters that reveal differences in the oxidation mechanism between the polar faces of SiC. saitama-u.ac.jp For instance, the Si emission rate is found to be significantly larger for the Si-face than the C-face. saitama-u.ac.jp
Table 3: Parameters for the Si-C Emission Model in SiC Oxidation
| Parameter | Description | C-face Value | Si-face Value |
|---|---|---|---|
| k₀ (cm/s) | Interfacial reaction rate coefficient | 3.0 x 10⁻⁸ | 1.0 x 10⁻⁷ |
| ν_Si | Si emission ratio per oxidation reaction | 0.003 | 0.03 |
| ν_C | C emission ratio per oxidation reaction | 0.003 | 0.003 |
| C_Si * (cm⁻³) | Solubility limit of Si interstitials | 1.0 x 10²⁰ | 1.0 x 10²⁰ |
| C_C * (cm⁻³) | Solubility limit of C interstitials | 1.0 x 10²⁰ | 1.0 x 10²⁰ |
Source: Data derived from curve fits in saitama-u.ac.jp
This kinetic model, which accounts for the emission and diffusion of both silicon and carbon interstitials, provides a more complete and accurate description of the SiC oxidation process. researchgate.netsaitama-u.ac.jp
Defect Chemistry and Engineering in Carbon Silicon Oxide
Identification and Characterization of Intrinsic Defects
Intrinsic defects, which are disruptions in the ideal crystal lattice involving the native atoms of the material, are fundamental to the behavior of carbon silicon oxide systems. These defects, including interstitials, vacancies, and bonding imperfections, introduce localized energy states within the material's band gap, profoundly affecting its electronic properties.
Within the silicon dioxide (SiO₂) layer, particularly at or near the interface with silicon carbide (SiC), specific defects have been identified as significant contributors to device performance degradation. Among the most studied are silicon interstitials and carbon dimers. aip.orgresearchgate.netaps.org
Silicon Interstitials : These defects involve silicon atoms occupying positions outside of the regular lattice sites within the SiO₂ network. Theoretical calculations suggest that silicon interstitials in SiO₂ are a potential source of the large density of interface states observed experimentally near the conduction band of 4H-SiC. researchgate.net
Carbon Dimers : Carbon dimers consist of two carbon atoms bonded together, often substituting for oxygen atoms within the SiO₂ matrix. aip.org These can form Si-C-Si bridges in place of the standard Si-O-Si structure. aip.org Such doubly bonded C-C dimers are considered candidate defects that introduce energy levels near the SiC conduction band. aip.orgaps.org First-principles calculations have identified various configurations of these carbon pair defects at the SiC/SiO₂ interface. aps.org The presence of these carbon-related defects, including interstitial carbon dimers, in the oxide is a critical factor in the electronic structure of the interface. bme.hu
The interface between silicon carbide and silicon dioxide is a complex region where the oxidation process can introduce a high density of defects into the SiC side of the junction. aip.orgmdpi.comtuwien.ac.at Key among these are carbon interstitials and silicon vacancies. aip.orgmdpi.comtuwien.ac.at
Carbon Interstitials : These defects occur when carbon atoms are injected into the SiC lattice, occupying sites between regular lattice points. aip.orgtuwien.ac.at The oxidation process itself is understood to be a source of these interstitials. ncl.ac.ukscientific.net Calculations show that both single carbon interstitials and carbon pair interstitials can introduce trap states near both the conduction and valence bands of SiC. aip.org The interface has been found to stabilize carbon interstitials, lowering their energy relative to their position in bulk SiC. ncl.ac.uk These defects are considered a potential cause for the low channel mobility in SiC-based metal-oxide-semiconductor field-effect transistors (MOSFETs). tuwien.ac.at
Silicon Vacancies (VSi) : A silicon vacancy is created when a silicon atom is missing from its lattice site. In SiC, this leaves behind four carbon atoms with dangling bonds. tuwien.ac.at These vacancies are known to be important electrical defects. scientific.net The oxidation process can inject silicon vacancies into the SiC substrate. scientific.net Theoretical studies indicate that silicon vacancies give rise to defect states located closer to the valence band. aip.orgtuwien.ac.at The migration of these vacancies is significantly hindered in the immediate vicinity of the SiC/SiO₂ interface, which can lead to their accumulation in this critical region. scientific.net
| Defect Type | Location | Description | Impact on Electronic Structure | Source Citation |
|---|---|---|---|---|
| Silicon Interstitial | SiO₂ | Silicon atom at a non-lattice site. | Creates states near the SiC conduction band. | aip.orgresearchgate.net |
| Carbon Dimer | SiO₂ / Interface | Two bonded carbon atoms (C=C), can substitute for O atoms. | Creates states near the SiC conduction band. | aip.orgaps.org |
| Carbon Interstitial | SiC / Interface | Carbon atom at a non-lattice site. | Introduces traps near both conduction and valence bands. | aip.orgtuwien.ac.atncl.ac.uk |
| Silicon Vacancy (VSi) | SiC / Interface | A missing silicon atom from the lattice. | Creates traps closer to the SiC valence band. | aip.orgtuwien.ac.atscientific.net |
In carbon-doped silicon oxide (SiOC:H or CDO) films, which are used as low-k dielectric materials, carbon is intentionally incorporated to lower the dielectric constant. The bonding structure of this carbon is critical to the film's properties.
Carbon dangling bonds are a significant type of paramagnetic defect in these films. researchgate.net These defects, where a carbon atom has an unpaired electron, are correlated with increased leakage currents, particularly at lower electric fields. researchgate.net The formation of these dangling bonds can occur during processing. For instance, upon thermal annealing, Si-CH₃ groups can undergo thermal decomposition. psu.edu This process can create dangling bonds which may subsequently re-bond to form Si-C linkages. psu.edu
Influence of Oxidation Environment on Defect Formation
The conditions under which silicon carbide is oxidized to form silicon dioxide have a profound effect on the type and concentration of defects generated at the interface. The partial pressure of oxygen is a key parameter that can be controlled to engineer the defect landscape.
First-principles calculations have systematically shown that the oxidation environment—specifically whether it is oxygen-rich or oxygen-poor—determines the stability and formation energies of various carbon defects. aip.orgarxiv.orgresearchgate.netaip.org
Oxygen-Rich Conditions : In an environment with a high chemical potential of oxygen, the formation of numerous carbon-related defects is energetically favorable. aip.orgarxiv.org Under these conditions, the chemical potential of silicon is low, which facilitates the creation of silicon vacancies and, simultaneously, carbon clusters. arxiv.org Defects such as the dicarbon antisite ((C₂)Si) in the SiC and a variety of carbon-dimer defects at the interface (e.g., Si-CO-CO₂, Si-CO-CO-Si) are found to be stable. aip.orgresearchgate.netaip.org These defects create localized energy levels within the SiC band gap that are detrimental to the performance of both n-channel and p-channel MOSFETs. aip.orgaip.org
Oxygen-Poor Conditions : Conversely, under oxygen-poor conditions, the formation energies of these carbon defects are relatively high compared to the formation energies of CO and CO₂ molecules. aip.orgarxiv.org This suggests that in an O-poor environment, carbon atoms are more likely to be removed from the interface as gaseous species rather than remain to form defects. arxiv.org Therefore, from a static energetics perspective, performing the oxidation of SiC under high-temperature, oxygen-poor conditions is an effective strategy to suppress the generation of carbon-related defects at the interface. aip.orgarxiv.orgresearchgate.netaip.org
| Oxidation Condition | Characteristics | Stable/Favorable Defects | Effect on Defect Concentration | Source Citation |
|---|---|---|---|---|
| Oxygen-Rich | High oxygen chemical potential; Low silicon chemical potential. | Dicarbon antisite ((C₂)Si), Interface carbon-dimers (Si-CO-CO₂, etc.). | Facilitates creation of critical carbon defects. | aip.orgarxiv.orgresearchgate.netaip.org |
| Oxygen-Poor | Low oxygen chemical potential. | Formation energies of carbon defects are high. | Suppresses the generation of carbon defects. | aip.orgarxiv.orgresearchgate.netaip.org |
Impact of Carbon Nanodomains and Clusters on Material Properties
Beyond individual point defects, the agglomeration of carbon atoms into nanodomains and clusters at or near the SiC/SiO₂ interface has a significant impact on material properties. The selective oxidation of silicon from the SiC lattice can leave behind excess carbon, which can precipitate into these clusters. researchgate.netaip.org
Evidence from various analytical techniques has confirmed the presence of nanometer-sized carbon clusters at the thermally oxidized SiC interface. researchgate.netaip.org These clusters, which can be 2-5 nm in diameter, are often resistant to etching and can possess a mixture of graphitic (sp²) and amorphous (sp³) bonded carbon. aip.org The density of these carbon clusters has been found to correlate with the density of electrically active interface states. researchgate.net
The formation of these clusters is considered a primary reason for the severe degradation of carrier mobility in the channel of SiC MOSFETs. aip.orgaip.org Calculations show that only carbon clusters have a sufficiently low formation energy to explain the high defect densities inferred from electrical measurements. aip.org These carbon nanodomains and clusters act as scattering centers for charge carriers and introduce a high density of near-interface traps (NITs), fundamentally limiting device performance. aip.org
Formation during High-Temperature Oxidation
The thermal oxidation of silicon carbide (SiC) to form a silicon dioxide (SiO₂) layer is a fundamental process in the fabrication of metal-oxide-semiconductor (MOS) devices. However, this high-temperature process is a significant source of defects within the resulting this compound (CSiO) interface and the near-interface oxide layer. aip.orgipme.ru The oxidation of SiC inherently involves the release of carbon atoms. aps.org If not efficiently removed, these carbon atoms can aggregate and form various defects.
During oxidation, especially under oxygen-rich conditions and typical temperatures around 1600 K, a significant portion of carbon atoms may remain near the interface rather than being ejected as carbon monoxide (CO) or carbon dioxide (CO₂) molecules. aip.org This can lead to the formation of carbon-related defects. aps.org Studies have shown that high-temperature oxidation above 1400°C (approximately 1670 K) followed by rapid cooling can reduce defects at the SiC/SiO₂ interface. aip.org Similarly, post-oxidation annealing in a very low oxygen partial pressure argon (Ar) environment at high temperatures (around 1500°C or 1770 K) is also considered effective in reducing defects. arxiv.org
The composition of the gas environment during oxidation also plays a crucial role. For instance, the presence of carbon in steel during high-temperature oxidation can increase the formation of blisters by generating CO and/or CO₂ gas at the scale/matrix interface. researchgate.net In the context of SiC oxidation, the formation of a low-melting eutectic phase of fayalite (Fe₂SiO₄) and wüstite (FeO) at sufficiently high temperatures can accelerate scaling and intergranular oxidation. jst.go.jp
The formation of defects such as bubbles and pits can occur in the SiO₂ film as its thickness increases due to longer exposure times or higher temperatures. ipme.ru Atomistic and electronic structure calculations have elucidated the nucleation of carbon clusters with diameters of 2–5 nm during thermal oxidation. aip.org These clusters are resistant to hydrofluoric acid (HF) etching and exhibit a mixture of graphitic (sp²) and amorphous (sp³) carbon bonds. aip.org
Effects on Electronic Band Structure and Performance
Defects in this compound significantly alter the electronic properties of the material, primarily by introducing defect states within the band gap. coventry.ac.uk These defect states can act as traps for charge carriers, leading to a degradation of device performance, such as reduced carrier mobility in metal-oxide-semiconductor field-effect transistors (MOSFETs). aip.org
The types of defects and their energy levels within the band gap are varied:
Carbon-Related Defects: Carbon interstitials and carbon pairs can introduce states near both the conduction and valence bands. aip.org Specifically, carbon pair defects, consisting of two adjacent sp² hybridized carbon atoms, can contribute to the density of defect states in the lower, mid, and upper regions of the SiC band gap. aps.orgresearchgate.net Theoretical calculations suggest that defects like di-carbon antisites ((C₂)Si) in the SiC side are stable under oxygen-rich conditions and create levels near the conduction band edge, which are critical for n-channel MOSFETs. aip.orgarxiv.org Other carbon-dimer defects at the interface are stable under similar conditions and introduce levels closer to the valence band edge, impacting p-channel MOSFETs. aip.orgarxiv.org
Silicon-Related Defects: Silicon vacancies tend to create traps closer to the valence band. aip.org
Impurity-Related Defects: Impurities from deposition precursors, such as carbon and nitrogen, can also induce midgap states if they possess dangling bonds. aip.org For instance, a carbon defect with a dangling bond can create an occupied state near the Fermi level, above the valence band top. aip.org
The presence of these defects modifies the electronic band structure, leading to several detrimental effects on device performance:
Reduced Carrier Mobility: The high density of defect states near the conduction band is a primary reason for the low channel mobility observed in SiC MOSFETs. aip.orgresearchgate.net These defects act as scattering centers for charge carriers. aip.org
Threshold Voltage Instability: Charge trapping at the SiO₂/SiC interface can cause instabilities in the threshold voltage of MOSFETs. aip.org
Increased Leakage Current: Certain defects, like a C=O defect where both π bonding and π* antibonding orbitals are occupied, can form midgap states that increase leakage current. aip.org
The following table summarizes the types of defects and their impact on the electronic band structure:
| Defect Type | Location of Energy Levels in Band Gap | Impact on Device Performance |
| Carbon Interstitials & Pairs | Near conduction and valence bands | Reduced carrier mobility, threshold voltage instability |
| Di-carbon Antisite ((C₂)Si) | Near conduction band edge | Critical for n-channel MOSFETs |
| Interface Carbon-Dimer Defects | Near valence band edge | Critical for p-channel MOSFETs |
| Silicon Vacancy | Near valence band | Carrier trapping |
| Impurity Atoms (C, N) with Dangling Bonds | Midgap states | Reduced carrier mobility, increased leakage current |
Passivation Strategies for Defect States
To mitigate the detrimental effects of defects, various passivation strategies are employed. These techniques aim to neutralize the electrically active defect states, thereby improving device performance and reliability. mdpi.com Passivation can be broadly categorized into chemical and physical methods. Chemical passivation focuses on minimizing defect trap states to enhance charge transfer, while physical passivation involves isolating functional coatings to prevent degradation. nih.gov
Hydrogen and Nitrogen Passivation Effects
Hydrogen and nitrogen are two of the most common and effective elements used for passivating defects in the CSiO system.
Hydrogen Passivation:
Hydrogen annealing, particularly forming gas annealing (FGA), is a standard process for passivating defects. jos.ac.cn Atomic hydrogen can effectively passivate dangling bonds associated with carbon defects. aip.orgosti.gov Theoretical studies indicate that hydrogen can terminate both silicon and carbon dangling bonds. jos.ac.cnresearchgate.net For example, a single carbon interstitial or a pair of carbon atoms can have their associated dangling bonds passivated by hydrogen. aip.org Calculations have shown that two hydrogen atoms can remove the defect state associated with a single carbon atom by bonding to the oxygen and carbon atoms in the defect structure. osti.gov
However, the effectiveness of hydrogen passivation can depend on the specific defect and the process conditions. While it is effective for isolated dangling bonds, its impact on more complex defects like carbon clusters may be limited. jos.ac.cn Additionally, excessive accumulation of hydrogen ions (H+) can contribute to positive charge accumulation at the SiC/SiO₂ interface. researchgate.net
Nitrogen Passivation:
Nitrogen passivation, often carried out through annealing in nitric oxide (NO) or nitrous oxide (N₂O), is a widely used technique to improve the quality of the SiC/SiO₂ interface. aip.org The incorporated nitrogen tends to concentrate at the interface and is believed to have a dual role:
Decomposition of Carbon Clusters: Nitrogen can break down carbon clusters, which are a significant source of interface traps. researchgate.netjos.ac.cn It is suggested that NO annealing can dissolve interfacial carbon clusters, reducing their size. jos.ac.cn
Passivation of Dangling Bonds: Nitrogen can directly passivate silicon and carbon dangling bonds by forming strong Si-N and C-N bonds. researchgate.net
Nitrogen passivation has been shown to be an effective method for removing gap states from Si-Si defects by forming Si₃N. researchgate.net Combining nitrogen and hydrogen passivation can often yield better results than either treatment alone. osti.govresearchgate.net For instance, interface nitridation can eliminate carbon clusters or Si-O-C bonds, leading to the formation of simpler Si and C dangling bonds that are more readily terminated by hydrogen. researchgate.net
The following table summarizes the effects of hydrogen and nitrogen passivation:
| Passivation Agent | Mechanism of Action | Effects on Defects |
| Hydrogen | Terminates dangling bonds | Passivates isolated carbon and silicon dangling bonds. Can lead to positive charge accumulation if in excess. |
| Nitrogen | Decomposes carbon clusters and passivates dangling bonds | Reduces carbon cluster size, forms strong Si-N and C-N bonds, removes gap states from Si-Si defects. |
| Combined H₂ and N₂ | Synergistic effect | Nitridation breaks down complex defects, making them more accessible to hydrogen passivation. |
Correlation of Defects with Electronic Properties and Device Performance
The presence and nature of defects in this compound are directly linked to the material's electronic properties and the performance of devices fabricated from it. researchgate.net Defects introduce energy levels within the semiconductor's bandgap, which act as charge carrier traps and recombination centers, ultimately degrading device performance. aip.org
Near Interface Traps and Field Effect Mobility
A critical aspect of device performance, particularly in SiC MOSFETs, is the field-effect mobility (µFE), which is significantly influenced by defects located at or near the SiO₂/SiC interface. nih.govscispace.com These defects are often referred to as near-interface traps (NITs). researchgate.net
The Role of Near-Interface Traps (NITs):
NITs are defects located within the oxide layer, close to the interface, that can exchange charge with the semiconductor. aip.orgresearchgate.net The physical origin of NITs is often attributed to carbon-related defects, such as carbon clusters (dimers or graphitic microcrystals), that form during thermal oxidation. aip.org These traps are energetically aligned with the conduction band of SiC and become active when the MOSFET is in the on-state (strong inversion), as the Fermi level moves into the conduction band. researchgate.net
Impact on Field-Effect Mobility:
The high density of interface trap states (Dᵢₜ) close to the conduction band is a major factor limiting the channel mobility at low electric fields. nih.govscispace.com These traps capture electrons from the inversion channel, reducing the number of free carriers available for conduction. aip.org The interaction between channel electrons and NITs, which occurs via tunneling, leads to a significant degradation of the channel-carrier mobility. researchgate.net
At higher electric fields, other factors such as near-interface oxide traps and surface roughness also contribute to mobility degradation. nih.govscispace.com
Correlation Studies:
Experimental studies have established a strong correlation between the density of shallow interface traps and the channel mobility in SiC MOSFETs. researchgate.net Measurements have shown that the peak field-effect mobility is roughly inversely proportional to the interface state density. researchgate.net Characterization techniques such as conductance measurements on MOS capacitors in accumulation have been used to demonstrate that the NITs responsible for mobility degradation are indeed energetically aligned with the SiC conduction band. researchgate.net
The following table summarizes the key correlations between defects and device properties:
| Defect Type | Location | Impact on Electronic Properties | Impact on Device Performance |
| Near-Interface Traps (NITs) | In SiO₂ near the interface | Introduce trap states aligned with the conduction band | Reduce free carrier density in the inversion channel, significantly decrease field-effect mobility |
| Interface States (Dᵢₜ) | At the SiO₂/SiC interface | Create a high density of states near the conduction band | Limit channel mobility at low fields, cause threshold voltage instability |
| Carbon Clusters | At or near the interface | Believed to be a primary origin of NITs | Contribute to low channel mobility |
Interfacial Phenomena in Carbon Silicon Oxide Heterostructures
Silicon Carbide/Silicon Dioxide (SiC/SiO₂) Interface Studies
The interface between silicon carbide (SiC) and its native oxide, silicon dioxide (SiO₂), is of paramount importance for the fabrication of high-power and high-temperature electronic devices. aip.orgtaylorfrancis.com While SiC possesses superior bulk properties compared to silicon, the SiC/SiO₂ interface has historically presented significant challenges, primarily due to a high density of defects that can trap charge carriers. aip.orgresearchgate.net
The thermal oxidation of SiC, a standard process for creating the gate dielectric in metal-oxide-semiconductor field-effect transistors (MOSFETs), unfortunately, leads to the formation of a high concentration of electrically active defects at the SiC/SiO₂ interface. aip.orgresearchgate.net These defects, often referred to as interface states, can trap electrons and holes, degrading the electronic properties of the device. diva-portal.org
Extensive research has identified several types of defects at this interface, including:
Carbon-related defects: Excess carbon, in the form of clusters or silicon-carbon-oxygen compounds, is a major contributor to interface traps. researchgate.netresearchgate.net These defects can arise from the oxidation process itself.
Silicon-based defects: Dangling silicon bonds and silicon interstitials have also been identified as sources of interface states. epfl.ch
The density of these interface states (Dᵢₜ) is significantly higher in SiC/SiO₂ systems compared to the more mature Si/SiO₂ interface, often by two to three orders of magnitude. jst.go.jp The distribution of these defects across the SiC bandgap is not uniform, with a particularly high density observed near the conduction band edge of 4H-SiC, a common polytype used in power electronics. researchgate.netepfl.ch This high Dᵢₜ near the conduction band is a primary reason for the low channel mobility in SiC MOSFETs. jst.go.jp
Various post-oxidation annealing techniques have been developed to passivate these defects and improve the interface quality. Annealing in nitric oxide (NO) or nitrous oxide (N₂O) has been shown to be effective in reducing the density of interface states by incorporating nitrogen at the interface, which can passivate dangling bonds and remove carbon-related defects. aip.orgscispace.comfau.de
| Defect Type | Location | Impact on Device Performance | Common Passivation Techniques |
|---|---|---|---|
| Carbon Clusters | Interface and near-interfacial oxide | Increases interface state density, reduces channel mobility | Nitric Oxide (NO) annealing, Nitrous Oxide (N₂O) annealing |
| Silicon Dangling Bonds | Interface | Acts as charge trapping centers | Hydrogen annealing, NO annealing |
| Oxygen Vacancies | Near-interfacial oxide | Contributes to near-interface traps, affects oxide reliability | High-temperature dry oxidation, wet oxidation |
| Silicon Interstitials | Near-interfacial oxide | Can create defect levels within the bandgap | Optimization of oxidation and annealing conditions |
The high density of interface states at the SiC/SiO₂ interface has a direct and detrimental impact on the performance of electronic devices, particularly power MOSFETs. aip.orgdiodemodule.com The primary consequences include:
Reduced Channel Mobility: A significant portion of the electrons in the inversion channel of a MOSFET get trapped by the interface states, rendering them immobile. jst.go.jp This trapping effect is the main cause of the low channel mobility observed in SiC MOSFETs, which can be as low as 10-40 cm²/Vs, despite the high bulk mobility of SiC. jst.go.jp
Threshold Voltage Instability: The trapping and de-trapping of charges at the interface states can lead to shifts in the threshold voltage of the MOSFET, affecting the device's reliability and long-term stability. researchgate.net
Increased On-Resistance: In low to medium voltage SiC power MOSFETs (600-1200 V), the resistance of the MOS channel is a major contributor to the total on-resistance. confex.com The low channel mobility directly leads to a higher channel resistance and, consequently, a higher on-resistance, which reduces the energy efficiency of the device. confex.com
Gate Leakage Current: A high density of interface states can lower the effective barrier height between the SiC and SiO₂, leading to increased carrier injection into the oxide and higher gate leakage currents, particularly at elevated temperatures and high electric fields. diodemodule.com
Efforts to mitigate these issues have focused on improving the interface quality. Fabricating MOSFETs on different crystal faces of SiC, such as the (11-20) and (1-100) faces, has shown to result in higher channel mobilities (around 110-120 cm²/Vs) compared to the conventional (0001) face. confex.com This improvement is attributed to a lower density of interface states near the conduction band edge on these alternative crystal planes. confex.com
Carbon/Silicon Oxide Interface in Composite Materials
The interface between carbon and silicon oxide is a critical component in the design of high-performance composite materials, particularly for applications in lithium-ion batteries and structural composites.
In structural composites, such as those reinforced with graphene or carbon fibers in a silicon carbide matrix, the interfaces play a critical role in determining the mechanical properties. researchgate.netacs.org For instance, in a reduced graphene oxide (rGO) reinforced carbon-silicon carbide composite, the numerous heterogeneous interfaces between pyrocarbon and SiC contribute to the material's high strength and fracture toughness by providing mechanisms for energy dissipation. researchgate.netacs.org The design and engineering of these interfaces are therefore essential for creating advanced composite materials with superior properties.
Formation of Interfacial Bonds (e.g., Carbon-Silicon Bonds)
The direct integration of carbon-based materials and silicon-based semiconductors is often challenging, but the chemistry at the interface is the key to successful synthesis. researchgate.net During the thermal oxidation of materials like silicon carbide (SiC), a transition layer rich in Si-C-O bonds can form at the interface between the SiC and the newly grown silicon dioxide (SiO2). aip.org
The formation of covalent bonds, such as carbon-silicon (C-Si) and oxygen-carbon (O-C), is a defining feature of these interfaces. arxiv.org For instance, in silicon/graphene nanowall heterojunctions, introducing a diamond-like carbon (DLC) interlayer can yield robust, diamond-like covalent bonds that significantly enhance interfacial adhesion. acs.org Similarly, during the high-pressure sliding of a silicon oxide tip on graphene, strong Si-C and O-C bonds can form. arxiv.org The nature of these bonds is crucial; molecular dynamics simulations have shown that even a single covalent C-Si bond between a carbon nanotube and a silicon substrate can dramatically alter interfacial properties compared to a purely physical van der Waals bonding. aip.org
Influence on Structural Stability and Conductivity
The bonds formed at the interface have a profound influence on the structural stability and conductivity of the heterostructure. Covalent interfacial bonding can strengthen the interphase region, improving thermal stability. acs.org The presence of an oxide interface has been shown to stabilize the formation of small nanoparticles in catalyst systems. chemrxiv.org This enhanced stability is directly linked to the mechanical properties; as more C-C bonds form at an interface under pressure, the interfacial adhesion is enhanced, leading to higher frictional resistance and greater mechanical stability. arxiv.org
Conductivity, both thermal and electrical, is also heavily dependent on the interfacial structure.
Thermal Conductivity: Molecular dynamics simulations reveal a remarkable increase in thermal conductance with the formation of covalent bonds. The thermal resistance between a carbon nanotube and a silicon substrate can be reduced by two orders of magnitude when chemical bonds are present, compared to interfaces with only van der Waals forces. aip.orgresearchgate.net The presence of even a single covalent bond can increase thermal conductance by over an order of magnitude. aip.org Conversely, a weak van der Waals interface can sometimes yield higher thermal boundary conductance than a strong covalently bonded one in systems with highly mismatched vibrational frequencies, such as copper and diamond. nih.gov
| Interface System | Bonding Type | Key Finding | Reference |
|---|---|---|---|
| Carbon Nanotube / Silicon | van der Waals (no covalent bonds) | High thermal resistance, low conductance. | aip.orgresearchgate.net |
| Carbon Nanotube / Silicon | Covalent (1 to 12 C-Si bonds) | Thermal resistance reduced by two orders of magnitude; conductance increases with the number of bonds. | aip.orgresearchgate.net |
| Copper / Diamond (modified by SAM) | van der Waals vs. Covalent | Counterintuitively, a weak van der Waals interface can yield higher thermal conductance due to mismatched vibrational frequencies. | nih.gov |
Interfacial Reaction Kinetics and Mechanisms
The growth of a silicon oxide layer on silicon carbide is a complex process governed by specific reaction kinetics at the interface. Unlike the simpler oxidation of pure silicon, SiC oxidation involves the release and management of carbon atoms, leading to unique interfacial phenomena.
Si and C Emission Phenomena during SiC Oxidation
The traditional Deal-Grove model, which describes silicon oxidation, is insufficient for SiC because it does not account for the rapid decrease in the oxidation rate observed in the initial stages. tuwien.ac.at To address this, a more advanced model known as the "Si and C emission model" was proposed. tuwien.ac.atsaitama-u.ac.jpsaitama-u.ac.jp This model is based on the idea that during the thermal oxidation of SiC, both silicon (Si) and carbon (C) atoms are emitted as interstitials from the SiO2/SiC interface into the growing oxide layer. saitama-u.ac.jpsaitama-u.ac.jpaip.orgnih.gov
The core tenets of this model are:
Interstitial Emission: Both Si and C atoms are emitted from the substrate into the oxide during oxidation. saitama-u.ac.jpaip.org
Reaction Suppression: The accumulation of these Si and C interstitials near the interface suppresses or reduces the interfacial oxidation reaction rate. tuwien.ac.atsaitama-u.ac.jpaip.org
Growth Rate Dynamics: This mechanism explains the initial rapid deceleration in oxide growth. The model successfully reproduces observed growth rates over the entire oxide thickness range for different crystal faces of SiC. saitama-u.ac.jpsaitama-u.ac.jp
Experimental evidence supports this model. Studies using HfO2/SiC structures have clearly observed Si emission into the oxide layer, particularly under low oxygen pressure conditions that favor active oxidation. saitama-u.ac.jp The model considers that these emitted interstitials can diffuse through the oxide layer and react with the oxidant atmosphere at the surface. nih.gov The difference in emission rates between the crystal faces of SiC (e.g., Si-face vs. C-face) is thought to contribute to the significant differences in their oxidation rates. saitama-u.ac.jp
Role of Interfaces in Electronic and Catalytic Performance
The chemical and electronic structure of the interface is a determining factor in the performance of devices. european-mrs.com In both electronics and catalysis, controlling the interfacial properties is key to optimizing functionality.
The oxidation of SiC to form SiO2 inherently involves the release of carbon. aps.org This excess carbon can lead to the formation of defects at or near the interface, such as carbon clusters, silicon oxycarbides (SiOxCy), and threefold-coordinated atoms. scispace.comresearchgate.net These defects create a high density of interface traps (Dit), which are energy states within the band gap that can trap charge carriers. scispace.comdiva-portal.org A high Dit is detrimental to the performance of metal-oxide-semiconductor field-effect transistors (MOSFETs), leading to poor electron mobility in the channel—often orders of magnitude lower than the bulk mobility. scispace.comdiva-portal.org
| Defect Type | Description | Impact on Electronic Performance | Reference |
|---|---|---|---|
| Carbon Clusters (sp²-bonded) | Graphite-like carbon aggregates near the interface. | Create trap states near the SiC valence band. | aip.org |
| Dicarbon Antisite ((C₂)si) | A pair of carbon atoms substituting a silicon atom in the SiC lattice. | Creates a defect level near the SiC conduction band edge, acting as a critical defect for n-channel MOSFETs. | aip.org |
| Silicon Oxycarbides (Si-C-O) | A bonded interlayer containing Si, C, and O atoms. | Threefold coordinated atoms act as interface traps. | scispace.com |
| Single Carbon Interstitials | Carboxyl defects (C double-bonded to O) in the oxide. | Act as border hole traps, causing threshold voltage instability. | aip.org |
Confinement Effects in 2D Nanospace for Catalysis
Interfaces can create unique, confined microenvironments that dramatically alter catalytic reactions. pnas.orgbnl.gov When a 2D material, such as graphene, covers a catalytically active metal surface, the space between the layer and the substrate acts as a 2D nanoreactor. pnas.orgoup.com This phenomenon, termed "catalysis under cover," is governed by the nanoconfinement effect. pnas.orgresearchgate.net
The key aspects of this effect include:
Geometric and Field Constraints: The van der Waals interaction between the 2D cover and the substrate surface creates a geometric constraint and modifies the potential energy distribution for molecules adsorbed in the nanospace. pnas.org
Weakened Adsorption: This confinement generally weakens the adsorption of molecules and reaction intermediates on the catalyst surface. pnas.org A "confinement energy" can be defined as the difference in adsorption energy for a species with and without the 2D cover. pnas.orgresearchgate.net
Modulated Reactivity: By weakening the binding of certain species, the 2D nanospace can shift reaction pathways and enhance catalytic performance. For example, while CO oxidation on a bare Platinum (Pt) surface has a given reaction barrier, confining the reaction under a graphene overlayer can lower this barrier. oup.com Similarly, creating Cu-SiOx interface sites can lower the formation energies of key intermediates for ethylene (B1197577) production from CO2. epfl.ch This principle allows for the rational design of high-performance catalysts by engineering the interface. pnas.orgnih.gov
Advanced Functional Applications of Carbon Silicon Oxide Materials
Low-k Dielectric Materials for Microelectronics Interconnects
In modern integrated circuits (ICs), the performance is increasingly limited by the delay in signal propagation through the metallic interconnects. electrochem.org To mitigate this, insulating materials with a low dielectric constant (low-k) are required to separate the conductive wires, thereby reducing parasitic capacitance, cross-talk noise, and power dissipation. ntu.edu.sgchemeurope.comwikipedia.org Carbon-doped silicon oxide (SiCOH), also known as organosilicate glass (OSG), has emerged as a leading candidate to replace traditional silicon dioxide (SiO₂) insulators. ntu.edu.sgwikipedia.org
Structural Design for Enhanced Dielectric Properties
The primary strategy for lowering the dielectric constant of silicon dioxide (k ≈ 3.9) is the introduction of carbon. wikipedia.orgmks.com This is typically achieved by doping the SiO₂ network with methyl (–CH₃) groups during plasma-enhanced chemical vapor deposition (PECVD). google.compsu.edu The incorporation of these bulkier, less polarizable Si-CH₃ bonds in place of some Si-O bonds increases the material's free volume, which reduces its density and, consequently, its dielectric constant. google.compsu.edu
To achieve even lower k-values (ultra-low-k, k < 2.6), a common approach is to introduce porosity into the SiCOH matrix. nih.gov This can be done in two main ways:
Subtractive Porosity : This method involves co-depositing the SiCOH matrix precursor with an organic porogen precursor. The film is then annealed or treated with UV curing, which removes the organic fragments, leaving behind nano-sized pores or voids filled with air (k ≈ 1). nih.govaip.org
Constitutive Porosity : This approach uses precursors that have built-in organic components that can form very small pores (~1 nm) directly during deposition. nih.gov
The dielectric constant of SiCOH films can be precisely controlled by adjusting deposition parameters. For instance, research has shown that the k-value of SiCOH films can be decreased from 3.57 to as low as 1.90 by reducing the plasma power during deposition. ingentaconnect.com Another study achieved a k-value of approximately 2.25 by optimizing the precursor flow ratio and applying a post-deposition annealing process. psu.edu The introduction of pores via UV curing can lower the k-value to 2.5 or even less. chemeurope.com
The table below summarizes the properties of various SiCOH films developed for low-k applications.
| Film Type | Deposition Method | Dielectric Constant (k) | Hardness (GPa) | Elastic Modulus (GPa) | Reference |
| SiCOH | PECVD (OMBTSTS precursor) | 1.90 | 0.98 | 8.56 | ingentaconnect.com |
| SiCOH | PECVD (MTMS precursor) | ~2.25 | - | - | psu.edu |
| Carbon-doped SiO₂ | PECVD | ~2.8 | - | - | electrochem.org |
| Porous SiCOH (p-SiCOH) | Structural Deposition | ~2.1 | - | 13 | mdpi.com |
| Conventional p-SiCOH | Subtractive Method | ~2.1 | - | 6 | mdpi.com |
Mechanical Stability Considerations in Low-k Films
A significant challenge in implementing low-k SiCOH films is maintaining mechanical integrity, as the structural modifications that lower the dielectric constant, particularly the introduction of porosity, often degrade mechanical properties like hardness and elastic modulus. uta.edu A mechanically robust dielectric is crucial to withstand the stresses of chemical-mechanical planarization (CMP) and other integration steps during chip manufacturing.
Research has focused on enhancing the mechanical reliability of these films:
Bond Structure Optimization : The mechanical strength of SiCOH is closely linked to the formation of a stable Si-O-Si backbone and an optimal combination of Si-O-Si and Si-CH₃ groups. mdpi.comuta.edu UV curing has been shown to improve mechanical properties by rearranging the bond structures, increasing cross-linking, and strengthening the Si-O-Si backbone. aip.org
Pore Structure Control : Films with self-organized molecular pores of uniform size and distribution exhibit significantly better mechanical stability than those with randomly distributed pores from conventional methods. mdpi.com One study demonstrated that a porous SiCOH film with a structured pore system achieved an elastic modulus of 13 GPa, more than double that of a conventional film with the same k-value of 2.1. mdpi.com
Environmental Stability : Low-k films can be susceptible to damage from processing plasmas and moisture uptake. uta.eduaip.org Exposure to oxidizing plasmas can remove methyl groups, leading to the formation of hydrophilic Si-OH groups, which in turn absorb water. uta.edu This increases the dielectric constant and degrades mechanical stability. uta.eduaip.org
Anode Materials for Lithium-Ion Batteries (LIBs)
Silicon is a highly attractive anode material for the next generation of LIBs due to its exceptionally high theoretical specific capacity (up to 4200 mAh/g), which is over ten times that of commercially used graphite (B72142) (372 mAh/g). mdpi.commdpi.com However, silicon anodes suffer from massive volume expansion (~300%) during the insertion (lithiation) and extraction (delithiation) of lithium ions, leading to particle pulverization and rapid capacity loss. nih.govrsc.org Silicon oxide (SiOₓ, 0 < x < 2) has emerged as a promising alternative, offering a balance between capacity and stability. mdpi.comrsc.org When combined with carbon, these composites show significant potential for practical applications.
Strategies for Volume Expansion Mitigation and Conductivity Enhancement via Carbon Integration
The primary challenges for SiOₓ anodes are the large volume change (though less severe than pure Si) and low intrinsic electrical conductivity. rsc.orgrsc.org Integrating SiOₓ with carbon is a widely adopted and effective strategy to address these issues. rsc.orgrsc.org
Volume Expansion Buffering : The carbon component, whether as a coating or a matrix, acts as a mechanical buffer. mdpi.comnih.gov It physically constrains the SiOₓ particles, mitigating the stress from volume changes and preventing the electrode from cracking or falling apart during cycling. mdpi.comresearchgate.net The inert lithium oxide and lithium silicate (B1173343) phases formed during the initial lithiation of SiOₓ also help to cushion this expansion. mdpi.comrsc.org
Lithiation/Delithiation Mechanisms in Silicon Oxide/Carbon Composites
The electrochemical process in SiOₓ/C anodes is more complex than in simple graphite anodes. The initial lithiation process is largely irreversible and involves two key reactions:
Irreversible conversion of SiOₓ : Silicon oxide reacts with lithium ions to form elemental silicon (Si), irreversible lithium oxide (Li₂O), and lithium silicate (Li₄SiO₄ or other LiₓSiᵧO₂) phases. mdpi.comrsc.org
2SiOₓ + 4xLi⁺ + 4xe⁻ → xSi + xLi₄SiO₄ (example reaction)
SiOₓ + 2xLi⁺ + 2xe⁻ → Si + xLi₂O These newly formed inert phases (Li₂O, Li₄SiO₄) create a stable matrix that helps buffer the volume expansion of the active silicon. mdpi.comrsc.org
Reversible alloying of Si : The newly formed nano-sized silicon particles then reversibly alloy with lithium ions to form various LiₓSi phases (e.g., Li₁₅Si₄). mdpi.comrsc.org
Si + yLi⁺ + ye⁻ ↔ LiᵧSi
Optimization of Composite Architectures for Electrochemical Performance
The architecture of the SiOₓ/C composite plays a critical role in its performance. Various nanostructures have been designed to maximize the benefits of carbon integration. researchgate.netmdpi.com
Core-Shell Structures : In this design, a core of SiOₓ is coated with a uniform carbon shell (SiOₓ@C). mdpi.commdpi.com The shell improves conductivity, acts as a physical barrier against volume expansion, and limits side reactions with the electrolyte. mdpi.commdpi.com
Yolk-Shell Structures : This is an advanced version of the core-shell design, featuring a void between the SiOₓ "yolk" and the carbon "shell". This empty space provides extra room to accommodate the volume expansion of the silicon core, further enhancing structural integrity and cycle life. researchgate.net
Porous and Embedded Structures : In these architectures, SiOₓ nanoparticles are embedded within a porous carbon matrix. researchgate.netfrontiersin.org This structure provides excellent conductivity and buffering, while the pores allow for efficient electrolyte penetration and ion transport. rsc.orgfrontiersin.org
The table below presents research findings on the electrochemical performance of various SiOₓ/C composite anodes.
| Composite Architecture | Initial Discharge Capacity (mAh/g) | Reversible Capacity (mAh/g) @ Cycles | Current Density (A/g) | Reference |
| SiOₓ@C_8:2 | - | 685 | - | mdpi.com |
| Si/C/rGO | >85% ICE | 1004 @ 270 | 1.0 | mdpi.com |
| pSiMS@C (core-shell) | - | 1027.8 @ 500 | 1.0 | mdpi.com |
| C-SiOₓ/C (dynamically stable interface) | - | 836 @ 500 | - | frontiersin.org |
| SiOₓ@C with MXene binder | - | 962.7 @ 300 | 0.8 | rsc.org |
| Yolk-shell SiOₓ/[email protected]@C | - | 584 @ 500 | 1.0 | researchgate.net |
| Watermelon-shaped Si/C | 695 | 620 (charge cap.) @ 1 | 0.062 (0.1C) | rsc.org |
ICE: Initial Coulombic Efficiency
Catalysis and Photocatalysis Applications
Materials derived from carbon, silicon, and oxygen exhibit a unique synergy of properties that make them highly effective in catalytic and photocatalytic applications. The inherent characteristics of silicon dioxide, such as high thermal stability and a well-defined porous structure, provide an excellent foundation for supporting active catalytic species. When integrated with carbonaceous components, these materials gain enhanced electronic properties and improved resistance to deactivation. The interface between silicon oxide, carbon, and active metal phases often creates novel catalytic sites with superior activity and selectivity. These composite systems are pivotal in addressing critical environmental and energy challenges, including greenhouse gas conversion, pollutant abatement, and sustainable fuel production.
Silicon dioxide (SiO₂) is a widely utilized support material in heterogeneous catalysis due to its high surface area, mechanical robustness, and chemical inertness, which allows it to effectively disperse and stabilize active metal nanoparticles. In the context of carbon dioxide (CO₂) conversion, SiO₂-supported catalysts are instrumental in promoting reactions that transform CO₂ into valuable chemicals and fuels. The interaction between the metal nanoparticles and the silica (B1680970) support, known as the metal-support interaction (MSI), can significantly influence the catalyst's activity, selectivity, and long-term stability by modifying the electronic state of the active metal and creating unique interfacial sites for reactant activation.
The reverse water gas shift (RWGS) reaction (CO₂ + H₂ ⇌ CO + H₂O) is a key step in the utilization of CO₂ as a C1 feedstock for the synthesis of hydrocarbons and oxygenates via Fischer-Tropsch synthesis. Catalysts for this endothermic reaction must be active at high temperatures while selectively producing carbon monoxide (CO) and suppressing the competing methanation reaction (CO₂ + 4H₂ → CH₄ + 2H₂O).
Research has demonstrated that silica-supported noble metals, such as platinum (Pt), are highly effective for the RWGS reaction. For instance, Pt nanoparticles dispersed on a high-surface-area silica support exhibit high CO selectivity at elevated temperatures (e.g., 400-800 °C). The silica support prevents the sintering of Pt nanoparticles, maintaining a high dispersion of active sites. The reaction mechanism on Pt/SiO₂ is believed to involve the dissociation of H₂ on the Pt surface and the activation of CO₂ at the Pt-SiO₂ interface. The hydroxyl groups (silanols) on the silica surface may participate in the reaction pathway, facilitating the formation and subsequent removal of water. The performance of these catalysts is highly dependent on reaction conditions, with higher temperatures generally favoring increased CO₂ conversion but requiring careful control to maintain high CO selectivity.
Table 1: Performance of Silica-Supported Catalysts in the Reverse Water Gas Shift (RWGS) Reaction This table summarizes representative data for RWGS catalysis, highlighting the influence of catalyst composition and reaction temperature on performance.
The catalytic oxidation of carbon monoxide (CO + ½O₂ → CO₂) is a crucial reaction for environmental remediation, particularly in automotive exhaust purification and air purification systems. Supported noble metal catalysts, especially those based on platinum (Pt) and ruthenium (Ru), are highly active for this reaction. The support material plays a critical role, and systems involving silicon oxide have been extensively studied. The structure of the silica support, especially when engineered at the nanoscale, can create unique catalytic environments that dramatically enhance performance.
A significant advancement in catalyst design involves the creation of two-dimensional (2D) silica overlayers that encapsulate metal nanoparticles, forming a confined microenvironment. These structures are synthesized by depositing a sub-monolayer of silica onto a metal surface (e.g., Pt(111) or Ru(0001)). This ultrathin, porous silica film creates nano-sized channels and voids between the silica layer and the underlying metal.
This unique architecture profoundly impacts CO oxidation catalysis in several ways:
Enhanced Stability: The silica overlayer acts as a physical barrier, preventing the sintering and agglomeration of the metal nanoparticles at high temperatures, thus preserving the catalytic activity over extended periods.
Selective Adsorption: The confined space alters the adsorption energetics of reactants. It has been shown that the 2D silica layer can weaken the binding of CO to the metal surface, which is beneficial as strong CO adsorption can poison the catalyst surface and inhibit the adsorption of oxygen.
Creation of Interfacial Active Sites: The perimeter interface between the silica and the exposed metal surface constitutes a new type of active site. These sites are exceptionally active for oxygen dissociation, which is often the rate-limiting step in CO oxidation at low temperatures.
Research findings indicate that catalysts with these 2D silica overlayers exhibit significantly lower light-off temperatures (the temperature at which 50% conversion is achieved) and superior stability compared to conventional catalysts where metal particles are simply deposited on a bulk oxide support.
Table 2: Comparison of Conventional vs. 2D Silica-Confined Catalysts for CO Oxidation This table illustrates the enhanced catalytic activity and stability afforded by 2D silica overlayers in CO oxidation.
While not a direct oxide, nanostructured silicon carbide (SiC) is a powerful photocatalyst whose synthesis often relies on silicon oxide and carbon precursors. The carbothermal reduction of silicon dioxide (SiO₂ + 3C → SiC + 2CO) is a common method to produce SiC. By using nanostructured silica (e.g., mesoporous silica) and carbon sources, it is possible to synthesize SiC with controlled nanostructures, such as nanowires, nanotubes, or porous networks. These nanostructures possess high surface areas and unique electronic properties ideal for photocatalysis. SiC is a semiconductor with a suitable band gap (2.4-3.2 eV, depending on the polytype) that allows it to absorb a portion of the visible light spectrum, making it more efficient than wide-bandgap oxides like TiO₂ that primarily absorb UV light.
Nanostructured SiC demonstrates significant activity in two key photocatalytic applications: hydrogen (H₂) production from water splitting and the degradation of organic pollutants.
Future Research Directions and Challenges in Carbon Silicon Oxide Research
Development of Novel Synthesis Routes for Precisely Tailored Structures and Compositions
A primary challenge in SiOC research is the precise control over the material's final structure and composition. The development of novel synthesis routes is crucial for tailoring properties to specific applications. Current methods like the pyrolysis of preceramic polymeric precursors, sol-gel processes, and chemical vapor deposition (CVD) offer pathways to SiOC, but achieving atomic-level precision remains a key goal. mdpi.com
Future research will focus on moving beyond traditional methods to more sophisticated synthesis strategies. One promising area is the use of tailored precursors, such as large monomer-based silsesquioxanes, which can be designed to control the final distribution of Si-O and Si-C bonds. mdpi.com Another approach involves the strategic selection of carbon sources—ranging from polymers to biomass—to create diverse composite architectures, such as core-shell or porous structures. rsc.orgfrontiersin.org For instance, introducing a pitch precursor onto a silicon oxide surface via mechanofusion, followed by controlled carbonization, allows for the creation of SiOx@C composites where properties can be tuned by adjusting the precursor mixing ratio. mdpi.comresearchgate.net
Furthermore, techniques like plasma-enhanced chemical vapor deposition (PECVD) are being explored to modify SiOC layers by incorporating other elements or by controlling process gases like methane (B114726) to tailor porosity and refractive index. aip.org The challenge lies not only in creating these tailored structures but also in ensuring their stability. aip.org The goal is to develop synthesis methodologies that are both precise and reproducible, enabling the rational design of SiOC materials with predictable and optimized properties for applications ranging from battery anodes to optical coatings. rsc.orgnanografi.com
| Synthesis Route | Key Features | Resulting Structure/Composition | Advantages & Challenges |
| Pyrolysis of Preceramic Polymers | Involves heating silicon-containing polymers (e.g., siloxanes) in an inert atmosphere. mdpi.com | Amorphous SiOC glass with a network of SiOxC4−x tetrahedra and a "free" carbon phase. mdpi.com | Advantages: Good control over bulk composition. Challenges: High temperatures required, potential for shrinkage and cracking. mdpi.com |
| Sol-Gel Method | Hydrolysis and condensation of molecular precursors (e.g., silanes) followed by pyrolysis. mdpi.comfrontiersin.org | Can produce porous materials, powders, and films with high homogeneity. mdpi.com | Advantages: High purity, low processing temperatures for gel formation. Challenges: Can involve multiple steps and long processing times. mdpi.com |
| Chemical Vapor Deposition (CVD) | Deposition from gaseous precursors (e.g., silane (B1218182) and methane) onto a substrate. mdpi.comaip.org | Thin films with controlled thickness and composition. aip.org | Advantages: Uniform coatings on complex shapes. Challenges: High equipment cost, control of gas-phase reactions. aip.org |
| Mechanofusion & Carbonization | A pitch precursor is mechanically fused onto SiOₓ particles, followed by heat treatment. mdpi.comresearchgate.net | Carbon-coated silicon oxide (SiOx@C) core-shell particles. mdpi.comresearchgate.net | Advantages: Scalable method for producing composite powders. Challenges: Ensuring uniform coating thickness and adhesion. |
Advanced In-Situ Characterization for Dynamic Process Understanding
A fundamental understanding of the formation mechanisms of SiOC is essential for optimizing synthesis and properties. Traditional, or ex-situ, characterization methods provide snapshots of the material before and after processing. However, they miss the dynamic transformations that occur during synthesis, such as the evolution of bonding arrangements and phase separation during pyrolysis.
Future research will increasingly rely on advanced in-situ characterization techniques to observe these processes in real-time. In-situ transmission electron microscopy (TEM), for example, can be used to directly visualize the structural and morphological evolution of SiOC materials as they are heated or subjected to electrochemical cycling. rsc.org This allows researchers to witness phenomena like the formation of silicon nanocrystals within the amorphous matrix or the volume expansion of SiOC anodes during lithiation. rsc.org
Combining in-situ TEM with other techniques provides a more complete picture. For instance, coupling thermal analysis with evolving gas analysis can track the chemical species being released during pyrolysis. In-situ X-ray diffraction (XRD) and Raman spectroscopy can monitor the changes in crystallinity and the evolution of the carbon phase during heat treatment. rsc.org These dynamic insights are critical for validating theoretical models and establishing clear processing-structure-property relationships, ultimately enabling more precise control over the synthesis of SiOC materials.
Integration of Machine Learning and Predictive Modeling for Material Design and Optimization
The compositional and structural complexity of SiOC materials creates a vast design space that is challenging to explore using traditional trial-and-error experimentation. Machine learning (ML) and predictive modeling are emerging as powerful tools to accelerate the discovery and optimization of new SiOC materials.
One key direction is the development of ML models trained on large datasets from experiments or high-throughput computations, such as those based on Density Functional Theory (DFT). rsc.orgrsc.org These models can predict material properties based on composition and structural features. For example, an interpretable ML framework using an AdaBoost ensemble model has been successfully constructed to predict the bandgap of silicon oxide materials with high accuracy. mdpi.comresearchgate.net By using techniques like SHapley Additive exPlanations (SHAP), these "black box" models can be made transparent, revealing the underlying relationships between atomic-level features and macroscopic properties. mdpi.com
Another powerful application is the creation of ML-driven interatomic potentials. Researchers have fit an atomic cluster expansion (ACE) potential to DFT-calculated data, enabling large-scale atomistic simulations of SiOC. researchgate.net This approach allows for the study of structure-property relations, such as how the stiffness (Young's modulus) is intricately dependent on the number of Si-C bonds, and helps rationalize the formation of different morphologies. researchgate.net These predictive tools enable both "forward" design (predicting the properties of a given material) and "inverse" design (identifying the optimal material composition and structure for a desired property), significantly speeding up the materials development cycle. rsc.org
| Machine Learning Application | ML Model/Technique | Property Predicted/Analyzed | Key Research Finding |
| Property Prediction | AdaBoost Ensemble Model | Electronic Bandgap | Achieved high accuracy (R² of 0.80) in predicting the bandgap of silicon oxide materials, decoupling it from direct reliance on CBM/VBM features. mdpi.comresearchgate.net |
| Structure-Property Relations | Atomic Cluster Expansion (ACE) Potential | Young's Modulus, Morphology | Enabled large-scale simulations that related material stiffness to Si-C bond concentration and rationalized the formation of different free carbon phase morphologies. researchgate.net |
| Data-Driven Discovery | Support Vector Regression | General Material Bandgaps | Demonstrated that ML-predicted bandgaps can be closer to experimental values than those calculated using standard DFT, showcasing ML's predictive power. researchgate.net |
| Mechanism Exploration | SHapley Additive exPlanations (SHAP) | Feature Importance | Uncovered deep relationships between features like 'formation energy per atom' and the final bandgap, providing insights for material design. mdpi.com |
Comprehensive Strategies for Defect Control and Engineering for Enhanced Performance
Defects, such as point defects (vacancies, interstitials), impurities (oxygen, carbon), and extended defects (dislocations), play a critical role in determining the electronic, optical, and mechanical properties of materials. electrochem.orggoogle.com In SiOC, as in related materials like silicon and silicon carbide, controlling these defects is a significant challenge and a major research frontier. The goal is twofold: to minimize detrimental defects that degrade performance and to intentionally introduce and manipulate beneficial defects to create new functionalities.
Future research will focus on developing comprehensive strategies for defect engineering. This includes controlling the processing environment, such as deliberately managing the oxygen partial pressure in the furnace atmosphere to reduce both oxygen- and carbon-related defects during synthesis. mst.edu Another approach involves surface engineering, where defect control groups are applied to the material's surface to influence the type and concentration of defects in the bulk. google.com
There is also growing interest in using compositional modifications to control defects. For example, incorporating specific elements like nitrogen during crystal growth can create complexes that reduce unwanted voids and enhance the formation of desired precipitates. electrochem.org In other cases, defects are intentionally created and stabilized. In silicon carbide, for instance, ion implantation is used to create specific point defects like silicon vacancies that can act as quantum bits for quantum computing applications, a concept that could be extended to SiOC systems. mdpi.com Mastering defect engineering will be key to unlocking the high performance of SiOC in advanced electronic and quantum devices.
Scale-Up and Integration of Carbon Silicon Oxide Materials in Next-Generation Technological Devices
Future research must address the entire manufacturing chain. For synthesis, this means developing cost-effective and scalable production methods. For example, while silicon-carbon composites offer improved performance for battery anodes, challenges in their production need to be overcome for widespread adoption in electric vehicles and consumer electronics. globalgrowthinsights.comroyalsocietypublishing.orgidtechex.com
Equally important is the development of strategies to integrate SiOC materials into functional devices. This involves creating reliable processes for patterning and connecting SiOC components within a larger system, such as an integrated circuit or a battery cell. cambridge.orgmdpi.com Techniques adapted from the semiconductor industry, like photolithography, and novel methods like dielectrophoresis or transfer processes for flexible substrates, are being explored. cambridge.orgacs.org The ultimate success of SiOC materials will depend not only on their intrinsic properties but also on the ability to manufacture and integrate them into next-generation technologies in a robust and economically viable manner. idtechex.com
| Challenge Area | Specific Challenges | Future Research Directions / Potential Strategies |
| Material Synthesis Scale-Up | High cost of precursors and complex manufacturing processes. globalgrowthinsights.com Ensuring batch-to-batch consistency and quality control. | Develop synthesis routes using lower-cost precursors (e.g., from biomass). rsc.org Optimize processes like mechanofusion for large-scale powder production. mdpi.com Implement in-line process monitoring and quality control. |
| Device Integration | Patterning and fabricating SiOC into micro/nano-scale device structures. Ensuring stable electrical and mechanical interfaces with other materials. mdpi.com | Adapt existing semiconductor processes like photolithography and etching. cambridge.org Develop transfer-printing techniques for integration onto flexible or non-conventional substrates. acs.org |
| Cost-Performance Balance | Balancing the enhanced performance of SiOC with the higher production cost compared to conventional materials (e.g., graphite (B72142) anodes). globalgrowthinsights.com | Focus on high-value applications where performance outweighs cost (e.g., aerospace, high-end electronics). globalgrowthinsights.com Continuously innovate manufacturing processes to drive down costs for broader markets like EVs. idtechex.com |
| Reliability and Durability | Ensuring long-term stability and performance of SiOC components within a device under operational stress (e.g., electrochemical cycling, thermal stress). idtechex.com | Conduct long-term aging and failure analysis studies. mdpi.com Engineer composite structures (e.g., SiOx@C) to buffer stress and improve cycle life. mdpi.comresearchgate.net |
Q & A
Q. What are the established methodologies for synthesizing carbon silicon oxide (CSO) with controlled stoichiometry?
- Methodological Answer : The Hummers method (modified for anhydrous conditions) is a foundational approach, using sulfuric acid, sodium nitrate, and potassium permanganate to oxidize graphite-derived precursors . For silicon incorporation, chemical vapor deposition (CVD) with silicon oxide nanoparticles as catalysts enables precise control over silicon-carbon bonding, as demonstrated in the synthesis of double-walled carbon nanotubes (DWCNTs) . Key parameters include reaction temperature (800–1000°C for CVD), gas flow rates, and post-synthesis annealing to stabilize the SiOx-C matrix .
Q. How can researchers characterize the structural and electronic properties of CSO composites?
- Methodological Answer : Scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDS) is critical for mapping elemental distribution (e.g., Si, C, O) at nanoscale resolutions (≤200 nm scale bars) . Raman spectroscopy identifies bonding configurations (e.g., Si-O-C vs. Si-C) through peaks at 480 cm⁻¹ (Si-O) and 1350–1600 cm⁻¹ (D/G bands for carbon). X-ray photoelectron spectroscopy (XPS) quantifies oxidation states, particularly useful for detecting SiO2 contamination in CSO .
Q. What protocols ensure purity and minimize impurities like SiO2 or unreacted carbon in CSO synthesis?
- Methodological Answer : Pre-treatment of silicon precursors (e.g., SiO2 nanoparticles) with hydrofluoric acid (HF) etching reduces oxide layers . For carbon-rich systems, thermal gravimetric analysis (TGA) under inert atmospheres identifies residual carbon content by mass loss at 500–700°C . Gas chromatography (GC) coupled with mass spectrometry monitors volatile byproducts (e.g., CO, CO2) during CVD to adjust reactant ratios in real time .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic activity of CSO across studies?
- Methodological Answer : Discrepancies often arise from variations in surface defects or oxygen vacancies. Controlled experiments comparing CSO samples synthesized under identical conditions but with differing post-annealing treatments (e.g., H2 vs. N2 atmospheres) isolate defect-related effects . Statistical meta-analysis of published catalytic data (e.g., turnover frequency, activation energy) using tools like ANOVA identifies outliers linked to methodological inconsistencies .
Q. What advanced techniques enable the design of CSO-based thermoelectric nanomaterials with high energy conversion efficiency?
- Methodological Answer : Electrospinning poly-silicon/carbon fiber precursors followed by controlled oxidation creates nanostructured CSO with optimized phonon scattering. ZT values ≥0.8 are achievable by tuning the Si/C ratio (1:2 to 1:4) and measuring Seebeck coefficients via four-probe setups . Density functional theory (DFT) simulations predict bandgap modulation (1.2–2.1 eV) for tailored charge transport .
Q. How can computational modeling improve the understanding of CSO’s role in carbon capture applications?
- Methodological Answer : Molecular dynamics (MD) simulations parameterized with experimental adsorption isotherms (e.g., CO2 uptake at 298 K) validate CSO pore structures. Grand canonical Monte Carlo (GCMC) methods model CO2/N2 selectivity ratios, guiding the design of mesoporous CSO frameworks . Experimental validation requires in situ Fourier-transform infrared (FTIR) spectroscopy to monitor CO2 binding sites .
Q. What interdisciplinary approaches address the stability challenges of CSO in high-temperature electrochemical systems?
- Methodological Answer : Hybrid CSO-graphene oxide (GO) composites mitigate thermal degradation via π-π stacking interactions, verified by accelerated aging tests (100 cycles at 800°C) . In situ X-ray diffraction (XRD) tracks phase transitions (e.g., SiO2 crystallization) during operation, while electrochemical impedance spectroscopy (EIS) correlates interfacial resistance with Si oxidation states .
Data Analysis & Contradiction Management
Q. How should researchers analyze datasets with conflicting CO2 adsorption capacities for CSO materials?
- Methodological Answer : Cross-reference data with the Carbon Dioxide Information Analysis Center (CDIAC) protocols for normalization (e.g., mg CO2/g CSO at STP) . Apply multivariate regression to identify confounding variables (e.g., humidity, surface area discrepancies) and recalibrate using standardized Brunauer-Emmett-Teller (BET) surface area measurements .
Q. What frameworks support reproducible reporting of CSO synthesis and characterization?
- Methodological Answer : Adhere to the Beilstein Journal of Organic Chemistry guidelines:
- Experimental Reproducibility : Document synthesis parameters (e.g., molar ratios, heating rates) in tabular form .
- Data Transparency : Publish raw SEM/XPS spectra in supplementary materials with accession codes .
- Conflict Disclosure : Annotate methodological deviations (e.g., alternative catalysts) in the "Data Availability" section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
